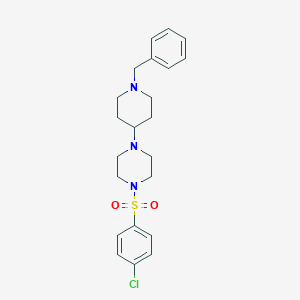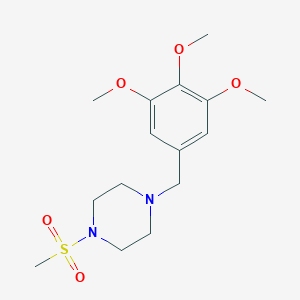
1-(1-Benzyl-piperidin-4-yl)-4-(4-chloro-benzenesulfonyl)-piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzyl-piperidin-4-yl)-4-(4-chloro-benzenesulfonyl)-piperazine is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to possess a unique chemical structure that may allow it to target specific biological pathways and produce beneficial effects in a variety of diseases.
Mécanisme D'action
The mechanism of action of 1-(1-Benzyl-piperidin-4-yl)-4-(4-chloro-benzenesulfonyl)-piperazine is not fully understood. However, it is believed that this compound may act by modulating specific biological pathways, such as the NF-κB pathway and the PI3K/Akt pathway. These pathways are involved in a variety of cellular processes, including inflammation, cell growth, and cell survival.
Biochemical and Physiological Effects:
1-(1-Benzyl-piperidin-4-yl)-4-(4-chloro-benzenesulfonyl)-piperazine has been shown to produce several biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(1-Benzyl-piperidin-4-yl)-4-(4-chloro-benzenesulfonyl)-piperazine in lab experiments include its unique chemical structure and potential therapeutic applications. However, the limitations of using this compound in lab experiments include its complex synthesis method and limited availability.
Orientations Futures
There are several future directions for research involving 1-(1-Benzyl-piperidin-4-yl)-4-(4-chloro-benzenesulfonyl)-piperazine. These include:
1. Further investigation of the compound's mechanism of action and its potential therapeutic applications.
2. Development of more efficient synthesis methods for this compound.
3. Exploration of the compound's potential applications in the treatment of neurological disorders.
4. Investigation of the compound's potential applications in the treatment of other diseases, such as cardiovascular disease and diabetes.
In conclusion, 1-(1-Benzyl-piperidin-4-yl)-4-(4-chloro-benzenesulfonyl)-piperazine is a novel compound that has shown promise in the scientific community due to its potential therapeutic applications. Further research is needed to fully understand the compound's mechanism of action and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(1-Benzyl-piperidin-4-yl)-4-(4-chloro-benzenesulfonyl)-piperazine is a complex process that involves several steps. The first step involves the reaction of piperazine with 4-chlorobenzenesulfonyl chloride to form 4-(4-chlorobenzenesulfonyl)-piperazine. The second step involves the reaction of 1-benzylpiperidine with 4-(4-chlorobenzenesulfonyl)-piperazine to form the final product.
Applications De Recherche Scientifique
1-(1-Benzyl-piperidin-4-yl)-4-(4-chloro-benzenesulfonyl)-piperazine has been the subject of several scientific studies due to its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
1-(1-Benzyl-piperidin-4-yl)-4-(4-chloro-benzenesulfonyl)-piperazine |
|---|---|
Formule moléculaire |
C22H28ClN3O2S |
Poids moléculaire |
434 g/mol |
Nom IUPAC |
1-(1-benzylpiperidin-4-yl)-4-(4-chlorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C22H28ClN3O2S/c23-20-6-8-22(9-7-20)29(27,28)26-16-14-25(15-17-26)21-10-12-24(13-11-21)18-19-4-2-1-3-5-19/h1-9,21H,10-18H2 |
Clé InChI |
WSRYGRQHDAVZTL-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
SMILES canonique |
C1CN(CCC1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-Methoxy-phenyl)-[4-(4-phenyl-cyclohexyl)-piperazin-1-yl]-methanone](/img/structure/B249115.png)

![[4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249118.png)


![2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol](/img/structure/B249122.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B249123.png)
![1-(Methylsulfonyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B249128.png)



